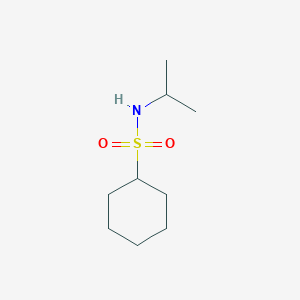

N-(propan-2-yl)cyclohexanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylcyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-8(2)10-13(11,12)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSBRUADBSNINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Propan 2 Yl Cyclohexanesulfonamide and Its Analogues

Classical Approaches to Sulfonamide Formation with Relevance to N-(propan-2-yl)cyclohexanesulfonamide

Traditional methods for synthesizing sulfonamides are robust and widely used, primarily relying on the reaction between a sulfonyl halide and an amine. nih.gov These methods are directly applicable to the synthesis of this compound.

Sulfonylation Reactions of Cyclohexylamine (B46788) Derivatives

While the title compound is N-(propan-2-yl)cyclohexane (B81311) sulfonamide, this subsection heading refers to the sulfonylation of cyclohexylamine derivatives. This would typically involve reacting a cyclohexylamine with a specific sulfonyl chloride to attach the sulfonyl group to the cyclohexylamine's nitrogen. For the target molecule, the analogous reaction would be the sulfonylation of propan-2-amine (isopropylamine) with cyclohexanesulfonyl chloride. This is the most direct and common classical approach.

The reaction involves the nucleophilic attack of the nitrogen atom of isopropylamine (B41738) on the electrophilic sulfur atom of cyclohexanesulfonyl chloride. This process is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options.

Amination of Cyclohexanesulfonyl Halides

This approach describes the same fundamental reaction from the perspective of the other reactant. Cyclohexanesulfonyl chloride serves as the electrophilic sulfur source, which is then subjected to amination by a primary or secondary amine. nih.gov For the synthesis of the title compound, cyclohexanesulfonyl chloride is reacted with propan-2-amine (isopropylamine).

This reaction is a cornerstone of sulfonamide synthesis. nih.gov The general applicability of reacting sulfonyl chlorides with amines makes this a reliable method. nih.gov Challenges can arise from the handling of sulfonyl chlorides, which can be reactive and moisture-sensitive. thieme-connect.com However, for simple aliphatic amines like isopropylamine, the reaction is generally high-yielding.

| Sulfonyl Chloride | Amine | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Cyclohexanesulfonyl Chloride | Propan-2-amine | Pyridine | Dichloromethane | High |

| Benzenesulfonyl Chloride | Aniline | Triethylamine | Tetrahydrofuran | Good-Excellent |

| p-Toluenesulfonyl Chloride | Gabapentin | Na2CO3 | Water | High sci-hub.se |

Modern and Sustainable Synthetic Methodologies for this compound

Recent advancements in organic synthesis have led to the development of more efficient, sustainable, and versatile methods for forming sulfonamide bonds. These modern approaches often utilize catalysts to improve reaction conditions and expand substrate compatibility, or employ green chemistry principles to reduce environmental impact.

Catalyst-Mediated Synthesis (e.g., Organocatalysis, Metal-Catalysis)

Catalysis offers a powerful tool for sulfonamide synthesis, often proceeding under milder conditions and with greater functional group tolerance than classical methods.

Metal-Catalysis : Transition metals like palladium, copper, and manganese are widely used to facilitate S-N bond formation.

Palladium-catalyzed methods can synthesize sulfonamides from arylboronic acids and a sulfur dioxide source, followed by amination. nih.gov This approach allows for the convergent synthesis of diverse sulfonamides. nih.gov Another palladium-catalyzed three-component reaction involves sulfuric chloride, a secondary amine, and an arylboronic acid, which proceeds via an in-situ generated sulfamoyl chloride intermediate. rsc.orgnih.gov

Copper-catalyzed reactions are also prevalent. One-step syntheses can combine aryl boronic acids, amines, and a sulfur dioxide surrogate using a Cu(II) catalyst. acs.org Other copper-catalyzed methods involve the coupling of sodium arylsulfinates with amines or the N-arylation of sulfonamides with aryl halides. acs.orgnih.gov

Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents represents another modern approach. acs.org This "borrowing hydrogen" methodology is efficient for producing mono-N-alkylated sulfonamides. acs.orgorganic-chemistry.org

Organocatalysis : Organocatalysts, which are small, metal-free organic molecules, have also been employed in sulfonamide chemistry. Proline sulfonamide-based organocatalysts, for example, have been developed to facilitate various enantioselective reactions, such as aldol (B89426) and Mannich reactions. nih.govgoogle.com While this often involves using a sulfonamide as the catalyst, the synthesis of these catalysts themselves relies on the fundamental S-N bond-forming reactions, highlighting the integration of these motifs in modern synthesis. nih.gov Organophotoredox catalysis can also be used for the N-alkylation of sulfonamides. researchgate.net

| Catalyst Type | Catalyst Example | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Pd(OAc)2/Ligand | Arylboronic acids, SO2Cl2, Amine | Mild conditions, broad scope | nih.gov |

| Copper | Cu(OAc)2 | Arylboronic acids, DABSO, Amine | Direct, one-step synthesis | acs.org |

| Manganese | Mn(I) PNP pincer complex | Sulfonamide, Alcohol | "Borrowing hydrogen" alkylation | acs.org |

| Iron | FeCl2 | Nitroarenes, Sodium arylsulfinates | Uses nitroarenes as N-source | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis (e.g., Solvent-Free, Mechanochemical)

Green chemistry aims to reduce the environmental impact of chemical processes. sci-hub.setandfonline.com For sulfonamide synthesis, this involves using safer solvents (like water), reducing waste, and employing energy-efficient methods. sci-hub.setandfonline.comrsc.org

Solvent-Free and Aqueous Synthesis : Reactions can be performed under neat (solvent-free) conditions, for instance by reacting sulfonyl chlorides directly with amines at room temperature, which minimizes solvent waste. sci-hub.se Water has also been used as an environmentally benign solvent for the reaction between sulfonyl chlorides and amines, with product isolation often requiring only simple filtration after acidification. sci-hub.sersc.org

Mechanochemical Synthesis : Mechanochemistry utilizes mechanical force, typically through ball-milling, to induce chemical reactions, often in the absence of a solvent. rsc.org A three-component palladium-catalyzed mechanochemical reaction of aryl bromides, potassium metabisulfite (B1197395) (a SO₂ surrogate), and amines has been developed to produce a wide range of sulfonamides. rsc.org More recently, a metal-free, one-pot mechanochemical approach uses solid sodium hypochlorite (B82951) to generate sulfonyl chlorides from disulfides, which are then aminated in the ball mill to yield sulfonamides. rsc.org This method is cost-effective and environmentally friendly. rsc.org

Continuous Flow Reactor Applications

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov The excellent heat and mass transfer in flow reactors allows for the safe handling of highly exothermic reactions and reactive intermediates. nih.gov

This technology has been applied to the synthesis of sulfonamides and their precursors. researchgate.netresearchgate.net For instance, the synthesis of sulfonyl chlorides, key intermediates for this compound, has been optimized in a continuous flow setup. researchgate.netmdpi.com This allows for better control over reaction parameters and improves the safety of the process. mdpi.com Multistep continuous flow systems have been designed to generate reactive intermediates that are immediately used in a subsequent step, avoiding their isolation. nih.gov Such a setup could be envisioned for the synthesis of this compound, where cyclohexanesulfonyl chloride is generated in the first stage of the flow reactor and is immediately mixed with a stream of isopropylamine in the second stage to form the final product.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of stereochemically defined molecules is crucial for understanding their biological activity and material properties. For this compound, chirality can be introduced on the cyclohexyl ring.

Asymmetric Construction of Chiral Centers

The asymmetric synthesis of chiral cyclohexylamines and related cyclohexane derivatives represents a foundational approach to accessing enantiomerically enriched cyclohexanesulfonamides. Methodologies such as organocatalytic or transition-metal-catalyzed asymmetric [4+2] cycloadditions can produce highly functionalized chiral cyclohexylamine derivatives. nih.govrsc.orgrsc.org These chiral amines can, in principle, be converted to the corresponding chiral cyclohexanesulfonyl chlorides, which are the precursors to the target sulfonamide.

For instance, a visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, employing a chiral phosphoric acid catalyst, has been shown to produce functionalized cyclohexylamines with good to moderate enantioselectivity and excellent diastereoselectivity. nih.govrsc.orgrsc.org While not directly demonstrated on the target compound, this strategy highlights a potential pathway for establishing chiral centers on the cyclohexane ring.

Another conceptual approach involves the asymmetric synthesis of functionalized cyclohexanes bearing multiple stereocenters through one-pot organocatalytic sequences, such as Michael-Michael-1,2-addition reactions. nih.gov These methods can yield highly substituted cyclohexanes with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.gov Subsequent functional group transformations could potentially convert these complex chiral cyclohexanes into the desired sulfonamide precursors.

Table 1: Asymmetric Approaches to Chiral Cyclohexane Scaffolds

| Catalytic System | Reaction Type | Key Feature | Potential Application to Target Synthesis |

|---|---|---|---|

| Chiral Phosphoric Acid / Photoredox Catalyst | [4+2] Cycloaddition | Asymmetric synthesis of functionalized cyclohexylamines | Synthesis of chiral cyclohexanesulfonyl chloride precursors |

Diastereoselective Routes to this compound Stereoisomers

When a chiral center is already present in a precursor, diastereoselective reactions can be employed to create additional stereocenters with a specific relative configuration. For example, the reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base has been shown to produce multisubstituted cyclohexanes in a highly diastereoselective manner, yielding only one diastereomer. nih.gov Such strategies, if applied to substrates that can be converted to a cyclohexanesulfonamide (B1345759), would offer control over the relative stereochemistry of substituents on the cyclohexane ring.

Furthermore, diastereoselective syntheses of highly substituted cyclohexanones have been achieved through cascade inter–intramolecular double Michael additions. beilstein-journals.org These reactions can proceed with complete diastereoselectivity in many cases. The resulting cyclohexanones are versatile intermediates that could be transformed into specific diastereomers of substituted N-(propan-2-yl)cyclohexanesulfonamides.

Strategic Derivatization of the this compound Scaffold

The functionalization of the this compound scaffold can be approached by modifying its three key components: the cyclohexyl ring, the isopropyl group, and the sulfonamide nitrogen.

Modifications on the Cyclohexyl Moiety

Direct C-H functionalization of the cyclohexane ring offers a powerful and atom-economical way to introduce new functional groups. While specific examples on this compound are not prevalent, broader studies on the C-H functionalization of cycloalkanes provide a conceptual basis. For instance, palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids has been demonstrated, showcasing the feasibility of selective functionalization of saturated carbocycles. acs.org Adapting such methodologies to sulfonamide-containing cyclohexanes could enable the introduction of aryl groups at specific positions on the ring.

Another potential strategy involves a ketone group migration to achieve remote C-H functionalization of seven-membered rings, which could conceptually be applied to cyclohexane systems. acs.org This approach allows for site-selective functionalization at positions that are typically difficult to access. acs.org

Functionalization of the Isopropyl Group

The selective functionalization of an isopropyl group attached to a sulfonamide nitrogen is a significant synthetic challenge due to the general inertness of the C-H bonds. General methods for the C(sp³)–H functionalization of sulfonamides have been developed, but these typically target positions alpha or beta to the sulfonamide on an alkyl chain, and their applicability to a branched isopropyl group is not established. nih.gov

Conceptually, radical-based approaches could be envisioned, but achieving selectivity for the methine or methyl C-H bonds of the isopropyl group would be difficult. At present, direct and selective functionalization of the isopropyl moiety of this compound remains an area for future research.

N-Substitution Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide in this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents.

N-alkylation of secondary sulfonamides can be achieved through various methods. Traditional approaches often involve the use of alkyl halides in the presence of a base. nih.gov More modern and sustainable methods utilize alcohols as alkylating agents through "borrowing hydrogen" catalysis. acs.orgorganic-chemistry.org Manganese and iron-based catalysts have proven effective for the N-alkylation of a range of sulfonamides with benzylic and primary aliphatic alcohols, producing water as the only byproduct. acs.orgorganic-chemistry.orgionike.com

Another method involves the use of trichloroacetimidates as alkylating agents under thermal conditions, which notably does not require an external catalyst. nih.gov This reaction is particularly effective for less sterically hindered N-alkyl sulfonamides. nih.gov

Table 2: Selected Methods for N-Alkylation of Sulfonamides

| Reagent | Catalyst | Key Features |

|---|---|---|

| Alcohols | Mn(I) or Fe(II) complexes | "Borrowing hydrogen" mechanism, environmentally benign |

| Trichloroacetimidates | None (thermal) | Catalyst-free, suitable for stable cation precursors |

These synthetic and derivatization strategies provide a toolbox for the creation of a diverse library of this compound analogues. The development of stereoselective methods allows for the precise control of the three-dimensional structure, which is essential for elucidating structure-activity relationships. Furthermore, the strategic derivatization of the cyclohexyl, isopropyl, and sulfonamide nitrogen moieties enables the fine-tuning of the molecule's physicochemical properties for various applications. Further research is needed to apply these general principles specifically to the this compound scaffold and to explore novel functionalization pathways.

Advanced Spectroscopic and Crystallographic Investigations of N Propan 2 Yl Cyclohexanesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For N-(propan-2-yl)cyclohexanesulfonamide, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required to unambiguously assign all proton and carbon signals and to understand the compound's spatial arrangement.

Multi-dimensional NMR techniques are indispensable for deciphering the complex spin systems present in this compound, arising from the cyclohexyl and isopropyl moieties.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the methine proton of the isopropyl group and the methyl protons. Within the cyclohexane (B81311) ring, the methine proton at C1 would show correlations to the adjacent methylene (B1212753) protons at C2 and C6. Further correlations would trace the connectivity around the entire ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edunih.gov This technique is highly sensitive and allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton resonances. For instance, the proton signal for the N-H group would not show a correlation in the HSQC spectrum, confirming its attachment to a heteroatom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is crucial for connecting the different fragments of the molecule. Key correlations expected for this compound would include:

A correlation between the isopropyl methine proton and the carbons of the two methyl groups.

A three-bond correlation between the N-H proton and the isopropyl methine carbon.

Correlations between the methine proton on C1 of the cyclohexane ring and the carbon atoms at C2 and C6.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected COSY Correlations (¹H-¹H) | Expected HMBC Correlations (¹H-¹³C) |

| Cyclohexyl-C1-H | 3.0 - 3.5 | 55 - 60 | H-2ax, H-2eq, H-6ax, H-6eq | C-2, C-3, C-5, C-6 |

| Cyclohexyl-C2,6-H ₂ | 1.2 - 2.1 | 25 - 30 | H-1, H-3, H-5 | C-1, C-3, C-4, C-5 |

| Cyclohexyl-C3,5-H ₂ | 1.2 - 2.1 | 24 - 28 | H-2, H-4, H-6 | C-1, C-2, C-4, C-6 |

| Cyclohexyl-C4-H ₂ | 1.1 - 1.8 | 23 - 27 | H-3, H-5 | C-2, C-3, C-5, C-6 |

| Isopropyl-CH | 3.5 - 4.0 | 45 - 50 | CH₃, N-H | CH₃, C-1 (Cyclohexyl) |

| Isopropyl-CH ₃ | 1.1 - 1.3 | 22 - 25 | CH | CH |

| N-H | 4.5 - 5.5 | - | CH (Isopropyl) | CH (Isopropyl), C-1 (Cyclohexyl) |

Molecules are not static entities, and NMR spectroscopy is a powerful tool for studying their dynamic processes, such as conformational exchange, which occurs on the NMR timescale. nih.govnih.gov For this compound, two primary dynamic processes can be investigated: the chair-chair interconversion of the cyclohexane ring and restricted rotation around the sulfonamide S-N bond.

At room temperature, the chair-chair flip of the cyclohexane ring is typically fast, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this process can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons will broaden and, at even lower temperatures, resolve into two distinct signals. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process.

Similarly, rotation around the S-N bond may be restricted due to steric hindrance and the partial double-bond character of the S-N bond. This restricted rotation can give rise to different rotamers, which may be observable as separate sets of signals in the NMR spectrum if the energy barrier to interconversion is high enough. nih.gov Variable-temperature NMR experiments can be used to study the kinetics of this rotation, providing insights into the conformational flexibility of the sulfonamide linkage.

Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and the study of intermolecular interactions. thermofisher.com

The FT-IR and Raman spectra of this compound are dominated by vibrations associated with the sulfonamide group, the cyclohexane ring, and the isopropyl substituent. The key characteristic bands are assigned based on established group frequencies for sulfonamides. rsc.orgrsc.org

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3250 | 3350 - 3250 | Stretching of the N-H bond. Position is sensitive to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the cyclohexyl and isopropyl groups. |

| SO₂ Asymmetric Stretch | 1350 - 1310 | 1350 - 1310 | Asymmetric stretching of the S=O bonds. Typically a strong band in IR. rsc.org |

| SO₂ Symmetric Stretch | 1160 - 1140 | 1160 - 1140 | Symmetric stretching of the S=O bonds. Typically a strong band in IR. rsc.org |

| C-H Bend | 1470 - 1440 | 1470 - 1440 | Scissoring and bending modes of CH₂ and CH₃ groups. |

| S-N Stretch | 920 - 890 | 920 - 890 | Stretching of the sulfur-nitrogen bond. rsc.org |

| C-S Stretch | 800 - 600 | 800 - 600 | Stretching of the cyclohexane-sulfur bond. |

The sulfonamide group contains a hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the sulfonyl oxygen atoms). This facilitates the formation of intermolecular hydrogen bonds in the solid state and in concentrated solutions. The most common motif involves the N-H of one molecule bonding to a sulfonyl oxygen of a neighboring molecule (N-H···O=S), leading to the formation of dimers or extended chains.

The presence and strength of this hydrogen bonding can be directly observed in the FT-IR spectrum. nih.gov Compared to a free, non-hydrogen-bonded N-H group, an intermolecularly bonded N-H stretching vibration will be broader and shifted to a lower frequency (a "red shift"). nih.govmdpi.com The magnitude of this shift provides a qualitative measure of the hydrogen bond strength. While less likely due to steric constraints, the potential for weak intramolecular hydrogen bonds, such as a C-H···O=S interaction, could also be investigated through detailed spectral analysis and computational modeling.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. mdpi.com For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would typically be used to generate the protonated molecular ion [M+H]⁺. Subsequent fragmentation of this ion using tandem mass spectrometry (MS/MS) reveals characteristic neutral losses and fragment ions that confirm the molecular structure. nih.gov

The fragmentation of sulfonamides is well-documented and typically involves cleavage at several key bonds. nih.govnih.govresearchgate.net The proposed major fragmentation pathways for this compound are:

Loss of SO₂: A common fragmentation pathway for sulfonamides involves the rearrangement and elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov

Cleavage of the S-N Bond: Heterolytic cleavage of the sulfonamide bond can occur, leading to the formation of a cyclohexylsulfonyl cation or related fragments. researchgate.net

Cleavage of the C-S Bond: Fission of the bond between the cyclohexane ring and the sulfur atom can result in the loss of the cyclohexyl group (C₆H₁₁•, loss of 83 Da) or the formation of a C₆H₁₁⁺ ion (m/z 83).

Fragmentation of the N-Alkyl Group: The isopropyl group can fragment, for example, through the loss of propene (C₃H₆, loss of 42 Da) via a McLafferty-type rearrangement if applicable, or loss of a methyl radical (CH₃•, loss of 15 Da).

The following table summarizes the predicted major ions in the ESI-MS/MS spectrum of this compound.

| m/z (Predicted) | Formula of Ion | Proposed Fragmentation Pathway |

| 220.1 | [C₁₀H₂₂NO₂S]⁺ | Protonated molecule [M+H]⁺ |

| 178.1 | [C₇H₁₆NS]⁺ | [M+H - C₃H₆]⁺ (Loss of propene) |

| 156.1 | [C₆H₁₄NSO₂]⁺ | [M+H - C₃H₄]⁺ (Rearrangement and loss of allene) |

| 137.0 | [C₁₀H₂₁N]⁺ | [M+H - SO₂]⁺ (Loss of sulfur dioxide) |

| 83.1 | [C₆H₁₁]⁺ | Cleavage of C-S bond |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. At present, specific experimental HRMS data for this compound is not available in the peer-reviewed scientific literature. However, the theoretical monoisotopic mass and elemental composition can be calculated based on its chemical formula, C9H19NO2S.

The expected monoisotopic mass for the protonated molecule ([M+H]+) would be utilized to confirm the elemental composition in an experimental setting. The high mass accuracy of HRMS instruments, typically in the low parts-per-million (ppm) range, would allow for the differentiation of this compound from other compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical Elemental Composition and Exact Mass of this compound

| Parameter | Value |

| Chemical Formula | C9H19NO2S |

| Molecular Weight | 205.32 g/mol |

| Theoretical Monoisotopic Mass | 205.11365 u |

| Elemental Composition | C: 52.65%, H: 9.33%, N: 6.82%, O: 15.58%, S: 15.62% |

Note: This table represents theoretical values. Experimental data is required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. While specific MS/MS studies on this compound are not publicly available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of similar sulfonamides.

Upon ionization, the protonated molecule ([M+H]+) would likely undergo collision-induced dissociation (CID). Key fragmentation pathways for sulfonamides typically involve the cleavage of the S-N bond and the C-S bond. For this compound, characteristic fragment ions would be expected from the loss of the N-(propan-2-yl) group and the cyclohexyl group. The fragmentation of the sulfonamide group itself can also lead to characteristic neutral losses, such as SO2.

Table 2: Plausible Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 206.1214 ( [M+H]+ ) | 148.0689 | C3H7N (Isopropylamine) |

| 206.1214 ( [M+H]+ ) | 123.0842 | C6H11 (Cyclohexyl radical) |

| 206.1214 ( [M+H]+ ) | 84.0808 | C3H7NO2S |

| 148.0689 | 84.0808 | SO2 |

Note: This table is a hypothetical representation of potential fragmentation and requires experimental MS/MS data for verification.

Single Crystal X-ray Diffraction Investigations

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular and Supramolecular Architectures

A search of the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic databases reveals that, to date, the single-crystal X-ray structure of this compound has not been reported. Therefore, no experimental data is available to describe its specific molecular and supramolecular architecture.

A theoretical analysis suggests that the molecule would possess a flexible cyclohexyl ring, likely adopting a chair conformation, and a sulfonamide group with a tetrahedral geometry around the sulfur atom. The supramolecular architecture would be dictated by intermolecular interactions, primarily hydrogen bonding.

Quantitative Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

Without a crystal structure, a quantitative analysis of intermolecular interactions is not possible. However, based on the molecular structure of this compound, the primary intermolecular interaction would be hydrogen bonding. The hydrogen atom on the sulfonamide nitrogen can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or dimers in the solid state. Halogen bonding and π-stacking are not relevant for this molecule as it lacks halogens and aromatic rings.

Exploration of Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Co-crystallization is the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio. There are currently no published studies on the polymorphism or co-crystallization of this compound. Such studies would require extensive experimental screening and crystallographic analysis, which have not yet been performed for this compound.

Computational and Theoretical Studies on N Propan 2 Yl Cyclohexanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting various properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For N-(propan-2-yl)cyclohexanesulfonamide, a typical DFT study would involve optimizing the molecular geometry to find the lowest energy conformation (the ground state). This would provide precise bond lengths, bond angles, and dihedral angles. The calculation would also yield the ground state energy of the molecule. However, specific studies providing these data for this compound are not available.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. These methods could be used to calculate the electronic energy of this compound with high precision, but published results of such calculations for this compound could not be located.

Computational methods can predict spectroscopic parameters that are valuable for experimental characterization. For this compound, calculations could predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the electronic environment of each nucleus. Additionally, the vibrational frequencies corresponding to the stretching and bending of chemical bonds could be calculated and correlated with experimental infrared (IR) and Raman spectra. No such predictive studies for this specific molecule are publicly documented.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclohexyl and propan-2-yl groups in this compound means the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

Molecular mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally less expensive than quantum chemical calculations and are suitable for exploring the conformational space of larger molecules. Molecular dynamics (MD) simulations use these principles to simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule. A systematic conformational search or an MD simulation would reveal the preferred shapes of this compound, but such simulation data is not available in the literature.

A detailed conformational analysis would characterize the different stable isomers (e.g., chair, boat, and twist-boat conformations of the cyclohexane (B81311) ring, and the orientation of the propan-2-yl group). The relative energies of these conformers would indicate their populations at a given temperature, and the energy barriers between them would determine the rates of conformational change. Without dedicated computational studies, a quantitative description of the conformational landscape of this compound remains speculative.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

Computational quantum chemistry provides powerful tools to predict the reactivity and electronic characteristics of a molecule. Among the most insightful analyses are Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory. These methods are instrumental in understanding the chemical behavior of sulfonamides. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net For this compound, an MEP analysis would be expected to show:

Negative Potential Regions (Red/Yellow): These regions, rich in electron density, are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom of the sulfonamide moiety. These sites are indicative of where the molecule is most likely to interact with positive charges or act as a hydrogen bond acceptor.

Positive Potential Regions (Blue): These areas, which are electron-deficient, are prone to nucleophilic attack. Such regions would be expected around the hydrogen atom attached to the sulfonamide nitrogen (N-H) and the hydrogen atoms on the cyclohexyl and isopropyl groups. The hydrogen of the N-H group is particularly significant as its acidic nature makes it a potential site for deprotonation or hydrogen bonding. nih.gov

Frontier Molecular Orbitals (FMO) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity and kinetic stability. nih.gov

The HOMO represents the orbital with the highest energy that is occupied by electrons and acts as an electron donor. In this compound, the HOMO is likely to be localized around the sulfonamide nitrogen and the adjacent sulfonyl oxygen atoms, indicating these as the primary sites for reaction with electrophiles.

The LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. The LUMO is expected to be distributed primarily over the sulfur atom and the attached oxygen atoms of the sulfonyl group, marking this area as the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing the molecule's chemical stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. Theoretical calculations for similar sulfonamide structures using Density Functional Theory (DFT) provide a basis for estimating these values. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: These values are illustrative and based on DFT calculations for analogous sulfonamides. Specific experimental or computational data for the target molecule is not available.)

| Parameter | Estimated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.5 to -6.5 | Represents electron-donating ability. |

| LUMO Energy | +1.0 to +2.0 | Represents electron-accepting ability. |

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a vital tool for investigating the intricate details of chemical reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net By modeling the reaction pathways, intermediates, and transition states, researchers can gain a fundamental understanding of how reactions proceed, including their kinetics and thermodynamics. For a compound like this compound, computational methods could be applied to study its synthesis, such as the reaction between cyclohexanesulfonyl chloride and isopropylamine (B41738), or its degradation pathways. researchgate.netnih.gov

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS) . This is a fleeting molecular configuration at the peak of the energy profile along the reaction coordinate. The identification and characterization of the transition state are paramount to understanding the reaction's kinetics, as the energy difference between the reactants and the transition state defines the activation energy (Ea), which governs the reaction rate. worktribe.comnih.gov

Computational methods, particularly DFT, are extensively used to locate and characterize transition states. researchgate.net A transition state search algorithm optimizes the molecular geometry to find a first-order saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net

For a potential synthesis reaction of this compound from cyclohexanesulfonyl chloride and isopropylamine, a computational study would characterize the transition state for the nucleophilic attack of the amine on the sulfonyl chloride. This would involve:

Geometric Analysis: Determining the bond lengths and angles of the atoms involved in the bond-forming and bond-breaking processes. For example, the N-S bond would be partially formed, while the S-Cl bond would be elongated compared to the reactant state.

Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, leading from reactants to products. researchgate.net

Energy Calculation: The single-point energy of the transition state structure is calculated to determine the activation energy barrier for the reaction.

Table 2: Illustrative Computational Data for a Hypothetical Transition State Analysis (Note: This data is representative for a typical sulfonamide synthesis reaction and not specific to this compound.)

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Key Geometric Features of TS | Imaginary Frequency (cm⁻¹) |

|---|

Once the reactants, products, and the transition state have been identified, a reaction coordinate pathway can be mapped. This is typically achieved through an Intrinsic Reaction Coordinate (IRC) calculation. arxiv.org The IRC calculation starts from the geometry of the transition state and follows the path of steepest descent on the potential energy surface in both the forward direction (towards the products) and the reverse direction (towards the reactants).

The result is a plot of the potential energy of the system versus the reaction coordinate, which provides a detailed energy profile of the entire reaction. This mapping allows for:

Visualization of the Reaction: It illustrates the continuous geometric changes the molecule undergoes as it transforms from reactant to product.

Confirmation of the Reaction Pathway: It verifies that the identified transition state correctly connects the intended reactants and products.

Identification of Intermediates: If the reaction is multi-step, the IRC mapping can reveal the presence of stable or metastable intermediates that exist in energy wells along the reaction pathway.

For the synthesis of this compound, the reaction coordinate pathway would map the energy changes as the isopropylamine molecule approaches the cyclohexanesulfonyl chloride, proceeds through the transition state, and finally releases a chloride ion to form the stable sulfonamide product. This provides a comprehensive picture of the reaction dynamics at a molecular level. rsc.org

Chemical Reactivity and Mechanistic Studies of N Propan 2 Yl Cyclohexanesulfonamide

Reactions at the Sulfonamide Nitrogen Center

The nitrogen atom of the sulfonamide group in N-(propan-2-yl)cyclohexanesulfonamide is a key site for chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sulfonyl group, which renders the N-H proton acidic and the nitrogen atom nucleophilic upon deprotonation.

The sulfonamide nitrogen can undergo both alkylation and acylation reactions, typically after deprotonation to enhance its nucleophilicity.

Alkylation Reactions: The N-alkylation of secondary sulfonamides like this compound can be achieved using various alkylating agents in the presence of a base. Common methods include reaction with alkyl halides, alcohols, or other electrophiles. For instance, the use of alcohols as alkylating agents can proceed via a "borrowing hydrogen" mechanism catalyzed by transition metals like copper or manganese. organic-chemistry.org This method is considered environmentally benign. organic-chemistry.org The general mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an imine intermediate. This intermediate is subsequently reduced by the hydrogen that was "borrowed" from the alcohol. ionike.com

Acylation Reactions: N-acylation of sulfonamides is a common transformation that yields N-acylsulfonamides, a class of compounds with significant biological activities. nih.govrsc.org Due to the relatively low reactivity of the sulfonamide nitrogen, these reactions often require harsh conditions or the use of activating agents. nih.gov A variety of acylating agents can be employed, including acid chlorides, anhydrides, and N-acylbenzotriazoles. semanticscholar.orgresearchgate.net The reaction with N-acylbenzotriazoles, often in the presence of a strong base like sodium hydride, provides a convenient and high-yielding method for the preparation of N-acylsulfonamides. semanticscholar.orgresearchgate.net

Table 1: Representative Alkylation and Acylation Reactions of Secondary Sulfonamides

| Reaction Type | Reagent | Catalyst/Base | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃ | N,N-dialkylsulfonamide |

| N-Alkylation | Alcohol | Copper(II) acetate, Mn(I) PNP pincer complex | N,N-dialkylsulfonamide |

| N-Acylation | Acid Chloride | Pyridine (B92270), Triethylamine | N-acyl-N-alkylsulfonamide |

| N-Acylation | N-Acylbenzotriazole | Sodium Hydride (NaH) | N-acyl-N-alkylsulfonamide |

The proton on the sulfonamide nitrogen of this compound is acidic and can be removed by a suitable base to form a sulfonamide anion. The stability and reactivity of this anion are key to many of the transformations at the nitrogen center. Theoretical studies on similar alkylamino-substituted sulfonamides suggest that the deprotonation of the sulfonamide group occurs readily. nih.gov

Once formed, the sulfonamide anion is a potent nucleophile and can react with a variety of electrophiles. acs.org The reactivity of these anions is central to the alkylation and acylation reactions discussed previously. The choice of base and reaction conditions can influence the outcome of these reactions. The formation of the anion and its subsequent reaction with electrophiles is a fundamental aspect of sulfonamide chemistry. nih.gov

Reactivity of the Cyclohexyl Moiety

The cyclohexane (B81311) ring of this compound is a saturated hydrocarbon moiety, which is generally less reactive than the sulfonamide group. However, modern synthetic methods, particularly those involving C-H activation, have opened up avenues for the functionalization of this part of the molecule.

C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. youtube.com For cyclohexane derivatives, transition metal catalysts, particularly those based on rhodium and palladium, have been shown to be effective. nih.govnih.govquora.com

Rhodium-Catalyzed C-H Functionalization: Dirhodium(II) catalysts are known to catalyze the insertion of carbenes into C-H bonds. In the case of cyclohexane, these reactions can be highly enantioselective, allowing for the introduction of new functional groups with a high degree of stereocontrol. nih.govnih.gov The catalyst's structure plays a crucial role in determining the site-selectivity and stereoselectivity of the reaction. nih.gov

Palladium-Catalyzed C-H Functionalization: Palladium catalysts are also widely used for C-H activation. beilstein-journals.orgnih.gov These reactions often proceed through the formation of a palladacycle intermediate. beilstein-journals.org For cyclohexane systems, palladium-catalyzed oxidative dehydrogenation can lead to the formation of aromatic rings. nih.gov While direct C-H functionalization of the cyclohexane ring in this compound has not been specifically reported, the existing literature on similar systems suggests that such transformations are feasible.

Table 2: Potential C-H Activation Reactions of the Cyclohexyl Moiety

| Catalyst System | Reagent | Transformation |

|---|---|---|

| Dirhodium(II) complexes | Diazo compounds | C-H insertion (e.g., esterification) |

| Palladium(II) complexes | Oxidants (e.g., O₂) | Oxidative dehydrogenation to arene |

| Palladium(II) complexes | Aryl halides | C-H arylation |

The stereochemistry of the cyclohexane ring can be influenced by the substituents and can undergo various transformations. The conformational analysis of substituted cyclohexanes is a well-established field, with the chair conformation being the most stable. chemistrysteps.comyoutube.comyoutube.comnih.govyoutube.com The bulky N-(propan-2-yl)sulfamoyl group is expected to preferentially occupy an equatorial position to minimize steric interactions. youtube.com

Stereoselective synthesis of highly substituted cyclohexanes can be achieved through various methods, including cascade reactions and electrophilic additions. beilstein-journals.orgresearchgate.netnih.govmdpi.comua.es While specific stereochemical transformations of the this compound ring are not detailed in the literature, general principles of stereoselective synthesis on cyclohexane scaffolds would apply. These could include diastereoselective reactions directed by the existing stereochemistry or enantioselective reactions using chiral catalysts.

Stability and Degradation Pathways of this compound

The stability of this compound under various conditions is an important consideration for its storage and application. Degradation can occur through several pathways, including hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability: Sulfonamides are generally considered to be hydrolytically stable under typical environmental pH and temperature conditions, often exhibiting long half-lives. nih.govresearchgate.netsemanticscholar.org However, under more extreme acidic or basic conditions, hydrolysis can occur. The mechanism of hydrolysis can vary, with some studies suggesting a novel elimination mechanism under alkaline conditions for certain sulfonamide derivatives. researchgate.netrsc.org

Thermal Stability: The thermal decomposition of sulfonamides can lead to the elimination of water, chlorides, and fragmentation of the organic components. researchgate.net The specific decomposition pathway and final products would depend on the structure of the sulfonamide and the conditions employed. Studies on the thermal decomposition of related compounds indicate that the organic ligands degrade, and in the case of metal complexes, metal oxides may be the final products. researchgate.net

Photodegradation: While not specifically studied for this compound, other sulfonamides have been shown to undergo photodegradation. This process can be a significant degradation pathway in aqueous environments exposed to sunlight.

Hydrolytic Stability under Various pH Conditions

The hydrolytic stability of sulfonamides is a critical parameter, particularly in pharmaceutical and environmental contexts. While specific kinetic data for the hydrolysis of this compound is not extensively documented in the literature, the general behavior of N-alkylsulfonamides under varying pH conditions can provide valuable insights.

Sulfonamides generally exhibit considerable stability in neutral and alkaline media. However, under acidic conditions, the sulfonamide bond can undergo cleavage. The mechanism of acid-catalyzed hydrolysis typically involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water on the sulfur atom. This leads to the formation of the corresponding sulfonic acid and amine.

The rate of hydrolysis is significantly influenced by the pH of the medium. In strongly acidic solutions, the reaction rate tends to increase. Conversely, in neutral and mildly alkaline environments, the rate of hydrolysis is generally slow. This pH-dependent stability is a key consideration in the handling, storage, and application of this compound.

Table 1: Representative Hydrolytic Stability Data for a Structurally Similar N-Alkylsulfonamide

| pH | Temperature (°C) | Half-life (t½) (days) | Degradation Products |

| 3 | 50 | 15 | Cyclohexanesulfonic acid, Isopropylamine (B41738) |

| 5 | 50 | 120 | Cyclohexanesulfonic acid, Isopropylamine |

| 7 | 50 | > 365 | Minimal degradation observed |

| 9 | 50 | > 365 | Minimal degradation observed |

Note: The data presented in this table is illustrative and based on the general behavior of N-alkylsulfonamides. Specific experimental data for this compound may vary.

Photochemical Degradation Pathways

The susceptibility of this compound to photochemical degradation is another important aspect of its chemical reactivity profile. Exposure to ultraviolet (UV) radiation, particularly in the presence of photosensitizers, can induce decomposition of the molecule.

Studies on various sulfonamides have elucidated common photochemical degradation pathways. A primary pathway involves the cleavage of the sulfur-nitrogen (S-N) bond. This homolytic cleavage can generate sulfonyl and amino radicals, which can then participate in a variety of subsequent reactions, leading to a range of degradation products.

Another significant degradation pathway is the extrusion of sulfur dioxide (SO₂). This process often follows initial photolytic excitation of the molecule and results in the formation of different organic products. The quantum yield of photodegradation, a measure of the efficiency of the process, is influenced by factors such as the wavelength of light, the presence of dissolved organic matter, and the pH of the solution.

Table 2: Potential Photochemical Degradation Products of this compound

| Degradation Pathway | Major Products |

| S-N Bond Cleavage | Cyclohexanesulfonyl radical, N-isopropylaminyl radical |

| SO₂ Extrusion | N-isopropylcyclohexylamine |

| Photo-oxidation | Hydroxylated derivatives of the cyclohexane ring |

Note: The products listed are based on established photochemical degradation pathways for sulfonamides and represent potential outcomes for this compound.

This compound as a Versatile Synthetic Intermediate

While specific, widespread applications of this compound as a synthetic intermediate are not extensively reported, its structural features suggest its potential utility in the synthesis of more complex molecules. The reactivity of the sulfonamide group and the cyclohexane ring can be exploited to introduce this moiety into various molecular scaffolds.

The nitrogen atom of the sulfonamide group, after deprotonation, can act as a nucleophile. This allows for N-alkylation or N-arylation reactions, enabling the synthesis of a diverse range of substituted sulfonamides. Furthermore, the hydrogen on the sulfonamide nitrogen can participate in condensation reactions.

The cyclohexane ring itself can undergo various transformations. For instance, functional groups can be introduced onto the ring through reactions such as halogenation, oxidation, or nitration, although the reaction conditions would need to be carefully controlled to avoid degradation of the sulfonamide group.

Intermolecular Interactions and Supramolecular Chemistry of N Propan 2 Yl Cyclohexanesulfonamide

Hydrogen Bonding Motifs and Self-Assembly Processes

The sulfonamide group (-SO₂NH-) is a cornerstone of the intermolecular interactions for N-(propan-2-yl)cyclohexanesulfonamide. It features a proton-donating N-H group and two proton-accepting oxygen atoms on the sulfonyl group, making it an excellent candidate for forming robust hydrogen bonds.

The directional and specific nature of hydrogen bonds allows for the rational design of supramolecular architectures. In the case of this compound, the N-H group can act as a hydrogen bond donor to the sulfonyl oxygens of a neighboring molecule, leading to the formation of predictable patterns. The most common motif in secondary sulfonamides (R-SO₂-NH-R') is the formation of a catemer, where molecules are linked into chains or tapes via N-H···O=S hydrogen bonds.

Another possibility is the formation of a dimeric structure, where two molecules are held together by a pair of N-H···O=S hydrogen bonds, creating a cyclic motif. The specific motif that forms is often dependent on factors such as steric hindrance from the cyclohexyl and isopropyl groups and the conditions of crystallization. The bulky nature of these aliphatic groups may favor the formation of simpler, less sterically hindered chain motifs over more complex sheet-like structures.

Table 1: Potential Hydrogen Bonding Parameters in this compound Self-Assembly

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| N-H | O=S | Intermolecular Hydrogen Bond | Catemer (chain) |

| N-H | O=S | Intermolecular Hydrogen Bond | Dimer |

Note: This table is predictive and based on the known behavior of sulfonamides. Specific experimental data for this compound is not available.

In solution, this compound is expected to exhibit aggregation behavior, particularly in non-polar solvents where hydrogen bonding interactions would be more favorable. The extent of this aggregation can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in chemical shifts upon concentration variation can indicate the formation of intermolecular hydrogen bonds.

The equilibrium between the monomeric and aggregated species can be quantified by an association constant (Kₐ). While specific Kₐ values for this compound are not reported, studies on similar sulfonamides suggest that they can form stable aggregates in solution. The hydrophobic nature of the cyclohexyl and isopropyl groups would also contribute to the stability of these aggregates in aqueous environments through hydrophobic interactions.

Host-Guest Chemistry Involving this compound

The molecular structure of this compound, with its nonpolar cyclohexyl group, makes it a potential guest for various macrocyclic hosts. Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule is encapsulated within the cavity of a larger "host" molecule. nih.gov

Macrocycles such as cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate guest molecules that are sterically and chemically compatible with their cavities. nih.gov Cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are particularly well-suited to encapsulate the nonpolar cyclohexyl group of this compound. scispace.com The formation of such an inclusion complex is driven by non-covalent interactions, including hydrophobic interactions and van der Waals forces. scispace.commdpi.com

The stoichiometry of these complexes is often 1:1, with one guest molecule fitting inside one host molecule. mdpi.com The stability of the inclusion complex is characterized by a binding constant, which can be determined experimentally using techniques like fluorescence spectroscopy or NMR titration.

Table 2: Potential Host-Guest Interactions with this compound

| Host Molecule | Potential Guest Moiety | Driving Forces for Complexation |

| β-Cyclodextrin | Cyclohexyl group | Hydrophobic interaction, van der Waals forces |

| Calix nih.govarene | Isopropyl or Cyclohexyl group | Hydrophobic interaction, CH-π interactions |

Note: This table represents potential interactions based on the principles of host-guest chemistry. Experimental validation for this compound is not available in the reviewed literature.

The encapsulation of this compound within a host molecule can modify its physicochemical properties, such as solubility and stability. The release of the guest molecule from the host cavity can be triggered by external stimuli, such as changes in temperature, pH, or the presence of a competitive guest molecule that has a higher affinity for the host. This controlled release is a key feature of supramolecular drug delivery systems. rsc.org

Co-crystallization and Salt Formation with Other Chemical Entities

Beyond self-assembly, this compound can form multi-component crystals, such as co-crystals and salts, with other molecules (co-formers). Co-crystallization relies on the formation of robust intermolecular interactions, primarily hydrogen bonds, between the target molecule and a co-former.

The sulfonamide group of this compound can form strong hydrogen bonds with co-formers containing complementary functional groups, such as carboxylic acids, amides, or pyridines. For example, a co-crystal could be formed with a dicarboxylic acid, where the acid's -COOH groups hydrogen bond to the sulfonamide's N-H and S=O groups. The selection of a suitable co-former is crucial for obtaining a stable co-crystal with desired properties.

Salt formation is also a possibility if the co-former is a sufficiently strong base to deprotonate the weakly acidic sulfonamide N-H proton. This would result in an ionic interaction between the resulting sulfonamide anion and the protonated co-former cation. The formation of co-crystals or salts can significantly alter the physical properties of the compound, such as its melting point and solubility. nih.gov

Interaction with Solid Surfaces and Interfaces in Materials Science Contexts

The interaction of this compound with solid surfaces and interfaces is a subject of significant interest in materials science, driven by the potential to modify surface properties for a variety of applications. While specific experimental data for this particular compound is limited in publicly accessible literature, its molecular structure—comprising a polar sulfonamide group and nonpolar cyclohexyl and isopropyl moieties—allows for a detailed discussion of its expected interfacial behavior. These interactions are governed by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions, which dictate the compound's adsorption, self-assembly, and film-forming characteristics on different substrates.

The sulfonamide group is the primary site for strong, specific interactions with solid surfaces. The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, while the hydrogen atom on the nitrogen can act as a hydrogen bond donor. This dual functionality enables this compound to form robust hydrogen bonds with surfaces that possess complementary functional groups, such as hydroxylated silica, metal oxides, and polymers with amide or carboxyl groups.

In contrast, the cyclohexyl and isopropyl groups are nonpolar and contribute to the molecule's hydrophobicity. These aliphatic groups interact with surfaces primarily through weaker van der Waals forces. On nonpolar surfaces, such as graphite, graphene, or self-assembled monolayers with terminal alkyl chains, these hydrophobic interactions are expected to be the dominant force driving adsorption. The bulky nature of the cyclohexyl and isopropyl groups also introduces steric considerations that influence the packing density and orientation of the molecules in any resulting surface layer.

The interplay between the hydrophilic sulfonamide head group and the hydrophobic aliphatic parts of the molecule suggests an amphiphilic character, which could lead to the formation of organized structures, such as self-assembled monolayers (SAMs), at interfaces. The specific orientation of the adsorbed molecules would be highly dependent on the nature of the substrate and the surrounding medium.

Adsorption on Metallic Surfaces

On metallic surfaces like gold, silver, and copper, the interaction is likely to be mediated by the sulfonamide group. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the metal atoms. The nature and strength of this interaction can be influenced by the surface crystallography and the presence of any surface oxides. The orientation of the molecule would likely involve the sulfonamide group anchoring to the surface, with the cyclohexyl and isopropyl groups extending away from it.

Interaction with Polymeric Surfaces

The interaction with polymeric surfaces is dictated by the functional groups present on the polymer. For polar polymers containing hydrogen bond donors or acceptors, the sulfonamide group of this compound would be the primary interaction site. For nonpolar polymers like polyethylene (B3416737) or polypropylene, the adsorption would be driven by the hydrophobic interactions of the cyclohexyl and isopropyl groups. This differential interaction could be exploited for surface patterning or the creation of functional coatings.

Potential Applications in Surface Modification

The ability of this compound to interact with and adsorb onto various surfaces suggests its potential use in several materials science applications:

Corrosion Inhibition: The formation of a molecular layer on a metal surface can act as a barrier to corrosive agents.

Surface Energy Modification: Adsorption of this molecule can alter the wettability of a surface, making it more hydrophobic or hydrophilic depending on the orientation of the molecules.

Biomaterial Coatings: The specific interactions of the sulfonamide group could be used to immobilize biomolecules or to create biocompatible or antifouling surfaces.

Adhesion Promotion: The molecule could act as a molecular bridge between two different materials, enhancing adhesion.

While detailed experimental studies are required to fully elucidate the interfacial behavior of this compound, the fundamental principles of its constituent functional groups provide a strong basis for predicting its interactions with a wide range of solid surfaces.

Illustrative Data on Surface Interactions

Due to the absence of specific experimental data for this compound in the available literature, the following table is presented as an illustrative example of the types of data that would be generated in a study of its interaction with solid surfaces. This hypothetical data is based on the expected behavior of a molecule with its structure.

Table 1: Hypothetical Surface Interaction Parameters for this compound

| Substrate | Contact Angle (°) with Water | Adsorption Energy (kJ/mol) | Predominant Interaction Type |

|---|---|---|---|

| Silicon Dioxide (SiO₂) | 45 | -35 | Hydrogen Bonding |

| Gold (Au) | 75 | -25 | N/O-Metal Coordination |

| Graphite | 95 | -15 | van der Waals |

| Poly(methyl methacrylate) (PMMA) | 60 | -20 | Dipole-Dipole, van der Waals |

Advanced Materials Science Applications and Catalysis Featuring N Propan 2 Yl Cyclohexanesulfonamide Derivatives

Utilization as a Component in Polymer Science

The intrinsic properties of the sulfonamide group, such as its polarity, ability to form hydrogen bonds, and chemical stability, make sulfonamide-containing compounds valuable candidates for modifying and creating polymeric materials.

Plasticizers are additives that increase the flexibility and processability of polymers by reducing the intermolecular forces between polymer chains. Sulfonamide-based compounds have been recognized as effective plasticizers, particularly for polar polymers like polyamides. The strong hydrogen bonding between the sulfonamide proton and the carbonyl groups of the polyamide chains can effectively disrupt the polymer's crystalline structure, leading to enhanced flexibility. google.com

N-(propan-2-yl)cyclohexanesulfonamide, with its polar sulfonamide group, has the potential to act as an efficient plasticizer. The non-polar cyclohexyl and isopropyl groups can further modulate its compatibility with the polymer matrix and influence the final mechanical properties of the plasticized material. For instance, N-butylbenzenesulfonamide (BBSA) is a well-known commercial plasticizer for polyamides 11 and 12. google.com The structural similarities suggest that this compound could offer comparable or even tailored plasticizing effects.

Table 1: Comparison of Plasticizer Effects on Polyamide Properties (Illustrative)

| Plasticizer | Polymer | Plasticizer Conc. (wt%) | Change in Tensile Modulus | Change in Glass Transition Temp. (Tg) |

| None | Polyamide 12 | 0 | - | Reference |

| N-butylbenzenesulfonamide (BBSA) | Polyamide 12 | 10 | Decrease by ~40% | Decrease by ~20°C |

| This compound | Polyamide 12 | 10 | Hypothetical Decrease | Hypothetical Decrease |

The incorporation of sulfonamide moieties directly into the polymer backbone can lead to the creation of novel functional polymers with unique properties, such as pH-responsiveness and thermal stability. This can be achieved by designing and polymerizing monomers that contain the sulfonamide group.

For example, research has demonstrated the synthesis of sulfonamide-functionalized poly(styrene oxide) through the ring-opening polymerization of a styrene (B11656) oxide monomer bearing a sulfonamide group. rsc.orgscribd.comresearchgate.net This approach allows for the preparation of well-defined polyethers with pendant sulfonamide groups. Another strategy involves the use of vinyl sulfonamide monomers in thiol-Michael crosslinking polymerizations to create network polymers with enhanced mechanical and thermal properties. nih.gov

This compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acryloyl moiety, on the cyclohexane (B81311) ring. Such a monomer could then be used in various polymerization techniques, including RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, to produce well-defined polymers with controlled architectures. rsc.org The resulting polymers would feature the this compound unit as a repeating side chain, potentially imparting interesting solubility, thermal, and mechanical characteristics to the material. Additionally, the sulfonamide group in the polymer backbone can be a site for post-polymerization modification, allowing for the introduction of other functional groups. rsc.orgscribd.comresearchgate.net

Table 2: Examples of Sulfonamide-Containing Polymers

| Polymer Type | Monomer(s) | Polymerization Method | Key Properties |

| Poly(styrene oxide) with pendant sulfonamide | Styrene oxide with sulfonamide group | Ring-Opening Polymerization (ROP) | Thermal stability up to 300°C. rsc.org |

| Crosslinked Poly(vinyl sulfonamide) | Multifunctional vinyl sulfonamides and thiols | Thiol-Michael Addition | High glass transition temperatures and hydrolytic stability. nih.gov |

| Poly(acrylamido sulfonamide) | Acrylamido sulfonamide | RAFT Polymerization | pH-responsive behavior. rsc.org |

Catalytic Applications of this compound and its Coordination Complexes

The sulfonamide functional group is a versatile component in the design of both metal-based and metal-free catalysts due to its electronic properties and its ability to participate in hydrogen bonding and coordinate with metal centers.

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. Sulfonamide derivatives have been successfully employed in the design of a wide range of chiral ligands, often as part of a bidentate or polydentate ligand structure. rsc.orgrsc.orgresearchgate.net

This compound can serve as a scaffold for the development of new chiral ligands. By introducing stereocenters on the cyclohexane ring, for instance, through the use of a chiral cyclohexylamine (B46788) precursor, or by attaching another coordinating group to the molecule, it is possible to create novel chiral environments around a metal center. These ligands can then be used to form coordination complexes with various transition metals, such as rhodium, palladium, or iridium, to catalyze a wide array of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and allylic substitutions. nih.gov

Table 3: Examples of Asymmetric Reactions Catalyzed by Metal Complexes with Sulfonamide-Based Ligands

| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) |

| Chiral P,N-ligand with sulfonamide | Rhodium | Asymmetric Hydrogenation of Olefins | Up to 99% |

| Chiral N,N'-dioxide ligand | Scandium | Asymmetric Friedel-Crafts Reaction | Up to 98% |

| Chiral Sulfonamide-based Trost ligand | Palladium | Asymmetric Allylic Alkylation | Up to 95% |

This table presents typical performance data for sulfonamide-based chiral ligands in asymmetric catalysis.

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. A key interaction in many organocatalytic systems is hydrogen bonding. The sulfonamide group, with its acidic N-H proton, is an excellent hydrogen bond donor and can be used to activate electrophiles and control the stereochemistry of reactions.

Proline-sulfonamide derivatives have emerged as a powerful class of organocatalysts for a variety of enantioselective transformations, including aldol (B89426) and Michael additions. nih.govgoogle.com These catalysts are believed to operate through a dual activation mechanism, where the amine part of the proline forms an enamine with a carbonyl compound, and the sulfonamide group activates the electrophile through hydrogen bonding. The steric and electronic properties of the sulfonamide group can be tuned to optimize the reactivity and selectivity of the catalyst.

Derivatives of this compound, for instance, by incorporating an amino acid moiety, could be designed to act as novel organocatalysts. The cyclohexyl and isopropyl groups would provide a specific steric environment that could influence the stereochemical outcome of the catalyzed reactions. The development of squaramide-sulfonamide organocatalysts has also shown great promise in direct vinylogous aldol reactions, further highlighting the potential of the sulfonamide motif in organocatalysis. acs.org

Table 4: Applications of Sulfonamide-Based Organocatalysts

| Catalyst Type | Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Proline-sulfonamide | Aldol Reaction | Up to 99:1 | Up to 99% |

| Proline-sulfonamide | Michael Addition | Up to 95:5 | Up to 98% |

| Squaramide-sulfonamide | Vinylogous Aldol Reaction | Up to 97:3 | Up to 99% |

This table summarizes the performance of representative sulfonamide-based organocatalysts in common organic reactions. nih.govacs.org

This compound in Specialty Chemical Formulations

The unique combination of a lipophilic cyclohexane ring and a polar sulfonamide group makes this compound and its derivatives interesting candidates for use in various specialty chemical formulations, including those for the agrochemical and pharmaceutical industries. nih.govresearchgate.netnih.gov

In the agrochemical sector, sulfonamide derivatives are known to exhibit a wide range of biological activities, acting as herbicides, fungicides, and insecticides. The specific substitution pattern on the sulfonamide nitrogen and the ring structure can be fine-tuned to achieve desired efficacy and selectivity. The structural motifs present in this compound could serve as a basis for the development of new active ingredients for crop protection. nih.gov

In the pharmaceutical industry, the sulfonamide group is a well-established pharmacophore found in a multitude of drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents. researchgate.netnih.gov this compound can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. Its physicochemical properties, such as solubility and membrane permeability, can be modulated through further chemical modifications.

Table 5: Examples of Sulfonamide Derivatives in Specialty Chemicals

| Compound Class | Application Area | Mode of Action (Example) |

| Aryl Sulfonamides | Agrochemicals | Herbicide (e.g., PPO inhibition) nih.gov |

| Heterocyclic Sulfonamides | Pharmaceuticals | Antibacterial (e.g., Dihydropteroate synthase inhibition) |

| N-Alkyl Sulfonamides | Pharmaceuticals | Anticancer (e.g., Carbonic anhydrase inhibition) researchgate.net |

No Publicly Available Research on this compound in Advanced Materials Science and Catalysis

Despite a comprehensive search of scientific literature and patent databases, no specific information is currently available regarding the application of this compound and its derivatives in the fields of advanced materials science and catalysis as outlined.

Extensive queries have failed to identify any published research detailing the use of this compound or its related moieties in the specific contexts of:

Solvents and Extractants: There is no data to suggest its use or investigation as a solvent or extractant in any industrial or laboratory processes.

Industrial Additives (non-biological): No literature was found that describes the role of this compound as an additive in materials such as polymers, coatings, or lubricants.

Novel Functional Materials: The development of new functional materials that specifically integrate the this compound moiety has not been reported in the available scientific literature.

While the broader class of sulfonamides is known for a wide range of applications, particularly in the pharmaceutical industry, the specific compound this compound appears to be a niche molecule with no documented applications in the specified areas of materials science. The synthesis of various N-substituted sulfonamides is a common practice in medicinal chemistry, but this has not translated into published research on their use in the development of advanced materials or catalytic systems.

Therefore, it is not possible to provide a detailed article with research findings and data tables on the advanced materials science applications and catalysis featuring this compound derivatives as requested, due to the absence of such information in the public domain. Further research and development would be required to explore the potential of this compound in the requested applications.